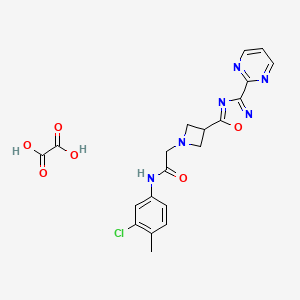
N-(3-chloro-4-methylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C20H19ClN6O6 and its molecular weight is 474.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-methylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This compound incorporates a pyrimidine moiety and an oxadiazole scaffold, both known for their diverse biological properties.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈ClN₅O₃
- Molecular Weight : 373.82 g/mol
- CAS Number : [To be assigned]
The presence of the oxadiazole ring is significant as it is associated with various biological activities, including anticancer properties.
Anticancer Properties
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit notable anticancer activity. These compounds have been shown to interact with several biological targets involved in cancer progression:
-
Mechanisms of Action :
- Inhibition of Enzymes : Oxadiazole derivatives can inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA synthesis and repair in cancer cells .
- Apoptosis Induction : Studies have demonstrated that certain oxadiazole derivatives can activate apoptotic pathways in cancer cells by increasing p53 expression and promoting caspase activation .
- Cell Line Studies :
Antimicrobial Activity
In addition to anticancer properties, some derivatives have shown antimicrobial activity against various pathogens. The oxadiazole scaffold has been linked to enhanced antibacterial effects, making it a potential candidate for developing new antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the oxadiazole and pyrimidine rings can enhance potency and selectivity against specific cancer types.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Targeted Cell Lines | IC₅₀ Values (μM) |
|---|---|---|---|
| Anticancer | Inhibition of thymidylate synthase | MCF-7 | 0.65 |
| Induction of apoptosis via caspase activation | HeLa | 2.41 | |
| Antimicrobial | Disruption of bacterial cell wall synthesis | Various pathogens | Varies |
Study on Oxadiazole Derivatives
A recent study focused on synthesizing various 1,3,4-oxadiazole derivatives and evaluating their biological activities. Among these derivatives, some exhibited strong anticancer effects by targeting specific enzymes involved in tumor growth and proliferation. The study highlighted the importance of structural modifications in enhancing the bioactivity of these compounds .
Clinical Relevance
While many studies emphasize in vitro results, further research is necessary to evaluate the in vivo efficacy and safety profiles of these compounds. The transition from laboratory findings to clinical applications remains a critical step in drug development.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O2.C2H2O4/c1-11-3-4-13(7-14(11)19)22-15(26)10-25-8-12(9-25)18-23-17(24-27-18)16-20-5-2-6-21-16;3-1(4)2(5)6/h2-7,12H,8-10H2,1H3,(H,22,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLXAJVGARBAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














